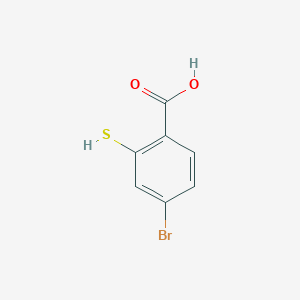

4-Bromo-2-sulfanylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNJGPZUGQGIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586526 | |

| Record name | 4-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116209-30-4 | |

| Record name | 4-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2-sulfanylbenzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-sulfanylbenzoic acid

Abstract

This compound is a halogenated and sulfur-containing aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a sulfanyl (thiol) group for further functionalization or disulfide bonding—makes it a highly valuable, albeit not widely documented, synthetic intermediate. This technical guide presents a comprehensive and scientifically grounded proposed pathway for the synthesis of this compound. The recommended route proceeds via the diazotization of 4-bromo-2-aminobenzoic acid, followed by a copper-catalyzed reaction with a xanthate salt (the Leuckart thiophenol reaction) and subsequent hydrolysis. This document provides a detailed, step-by-step protocol, discusses the underlying chemical principles, and offers insights into process control, safety, and characterization of the final product, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Approach

The synthesis of multi-functionalized aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties. This compound represents a strategic scaffold for creating novel compounds. The bromine atom at the 4-position offers a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents. The ortho-positioned sulfanyl and carboxylic acid groups can participate in cyclization reactions to form benzothiazine derivatives or act as independent functional groups for further elaboration.

The selection of this pathway is based on its reliability and superior control compared to alternative methods like nucleophilic aromatic substitution (SNAr) on a 4-bromo-2-halobenzoic acid. SNAr reactions with sulfur nucleophiles on non-activated aromatic rings often require harsh conditions and can suffer from side reactions.[3][4] The diazotization route, conversely, is a mild and highly efficient method for converting an amino group into a wide array of functionalities.[5][6]

Proposed Synthesis Pathway: A Three-Step Approach

The synthesis of this compound is proposed to proceed in three key steps starting from 4-bromo-2-aminobenzoic acid. This starting material can be prepared via established methods, such as the reduction of 4-bromo-2-nitrobenzoic acid or related derivatives.[7]

Caption: Overall workflow for the synthesis of this compound.

Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid

Principle & Mechanism: The first step involves the conversion of the primary aromatic amine group of 4-bromo-2-aminobenzoic acid into a diazonium salt. This reaction is conducted in a cold aqueous acidic solution with sodium nitrite. The strong acid (HCl) reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated, and after the loss of water, it forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group attacks the nitrosonium ion, and following a series of proton transfers and elimination of a water molecule, the stable aryl diazonium salt is formed. Low temperatures (0-5 °C) are critical to prevent the premature decomposition of the diazonium salt.[8]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-aminobenzoic acid (1.0 eq.) in a 2M aqueous solution of hydrochloric acid (3.0 eq.).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear or slightly yellow.

-

The diazonium salt solution is highly reactive and should be used immediately in the next step without isolation.

Step 2: Formation of the Aryl Xanthate (Leuckart Reaction)

Principle & Mechanism: This step utilizes the Leuckart thiophenol reaction, where the freshly prepared diazonium salt is treated with a xanthate salt, typically potassium ethyl xanthate (KEX).[1] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. It is believed that a copper(I) catalyst can facilitate a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.[6] This radical then reacts with the xanthate to form the aryl xanthate intermediate. Even without an explicit copper catalyst, the reaction can often proceed effectively.

Experimental Protocol:

-

In a separate beaker, dissolve potassium ethyl xanthate (1.2 eq.) in a minimal amount of cold deionized water.

-

To the cold diazonium salt solution from Step 1, add the potassium ethyl xanthate solution dropwise with continuous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours. The evolution of nitrogen gas may be observed.

-

The aryl xanthate intermediate often separates as an oil or a solid. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (2 x 50 mL for a small-scale reaction).

-

Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to yield the crude aryl xanthate, which can be used in the next step without further purification.

Step 3: Hydrolysis to this compound

Principle & Mechanism: The final step is the hydrolysis of the aryl xanthate intermediate to the target thiol. This is achieved by heating the intermediate in a strong aqueous base, such as sodium hydroxide. The hydroxide ions attack the thiocarbonyl carbon of the xanthate, leading to the cleavage of the sulfur-carbon bond and the formation of the thiolate salt. Subsequent acidification of the reaction mixture protonates the thiolate and the carboxylate to yield the final product, this compound.

Experimental Protocol:

-

Dissolve the crude aryl xanthate from Step 2 in a 2M aqueous solution of sodium hydroxide (excess, e.g., 4-5 eq.).

-

Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis. The reaction can be monitored by TLC.

-

After cooling the reaction mixture to room temperature, wash it with a non-polar solvent like hexane to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify it with cold concentrated hydrochloric acid or sulfuric acid until the pH is approximately 1-2.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Data Presentation and Expected Characterization

Reagent Summary Table

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 4-Bromo-2-aminobenzoic acid | C₇H₆BrNO₂ | 216.03 | Starting Material |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acidic Medium |

| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | Sulfur Source |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |

Expected Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, a broad singlet for the carboxylic acid proton, and a singlet for the sulfanyl proton. The aromatic signals will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the S-H stretch of the thiol (a weak band around 2550-2600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (230.91 g/mol for the most common isotopes). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed for the molecular ion peak.[9]

Visualization of Method Selection

The decision to use the Leuckart-Sandmeyer pathway over a direct SNAr approach is a critical aspect of the synthetic design. The following diagram illustrates the rationale.

Caption: Decision workflow for selecting the optimal synthetic route.

Safety and Handling

-

Aryl Diazonium Salts: These intermediates should be handled with extreme care as they can be explosive when isolated and dried. It is imperative to use them in solution immediately after their preparation and to keep them at low temperatures.

-

Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Strong Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Sulfur Compounds: While the xanthate reagent is relatively odorless, the final thiol product and potential side products may have unpleasant odors. The final acidification step may also release hydrogen sulfide (H₂S), a toxic gas. Ensure the workup is conducted in an efficient fume hood.

Conclusion

This technical guide outlines a well-reasoned and robust synthetic pathway for the preparation of this compound. By employing the Leuckart thiophenol reaction on 4-bromo-2-aminobenzoic acid, this valuable synthetic intermediate can be accessed through a controlled, three-step process involving mild reaction conditions. The detailed protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers in the pharmaceutical and chemical industries with the necessary knowledge to successfully synthesize this versatile molecule for a wide range of applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Gale, E. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19:1259–1281. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. 2021;26(10):2939. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Role of 4-Bromo-2-Chlorobenzoic Acid. Available from: [Link]

- Google Patents. A kind of preparation method of 4- bromobenzoic acids. CN108558636A.

-

ResearchGate. Waldmann approach to 4-bromo-2-aminobenzoic acid (11). Available from: [Link]

-

PubMed. Cu-catalyzed in situ generation of thiol using xanthate as a thiol surrogate for the one-pot synthesis of benzothiazoles and benzothiophenes. Org Biomol Chem. 2013;11(15):2456-2460. Available from: [Link]

-

Wikipedia. Leuckart thiophenol reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Available from: [Link]

-

ResearchGate. Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Available from: [Link]

-

Organic Chemistry Portal. Leuckart Thiophenol Reaction. Available from: [Link]

-

ResearchGate. Herz reaction. Available from: [Link]

-

ResearchGate. Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. Available from: [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN106928198A.

-

Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available from: [Link]

-

PubMed Central. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. 2020;5(45):29347-29354. Available from: [Link]

-

ResearchGate. Methods of sulfide synthesis using xanthates (a–c) and xanthate... Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

- Google Patents. Process for the preparation of O-aminothiophenols. US3931321A.

-

ResearchGate. Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. Available from: [Link]

-

PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. RSC Adv. 2022;12(38):24581-24603. Available from: [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]

-

Royal Society of Chemistry. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Adv. 2022;12(28):18121-18126. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol. 1996;58(5):196-199. Available from: [Link]

-

PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Molecules. 2011;16(1):188-199. Available from: [Link]

Sources

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

"4-Bromo-2-sulfanylbenzoic acid" chemical properties

An In-Depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid

Introduction

This compound, also known as 4-Bromo-2-mercaptobenzoic acid, is a trifunctional aromatic compound featuring a carboxylic acid, a thiol (sulfanyl) group, and a bromine atom. This unique arrangement of reactive sites makes it a highly valuable and versatile building block in synthetic organic chemistry, medicinal chemistry, and materials science. The strategic positioning of these functional groups allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique characteristics of this compound in their work. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the cornerstone of its effective application in research.

Core Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are derived from predictive models and data available for structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| CAS Number | 116030-21-2 | Inferred from supplier listings |

| Appearance | Expected to be an off-white to yellow solid | Analogy to Thiosalicylic Acid[2] |

| Melting Point | Not experimentally determined; likely >160 °C | Analogy to Thiosalicylic Acid (162-169 °C)[2] |

| Predicted XlogP | 3.2 | [1] |

| Predicted pKa | ~3.5 (Carboxylic Acid), ~7-8 (Thiol) | Analogy to Thiosalicylic Acid[2] & Brominated Phenols[3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, ethanol, and diethyl ether. | Analogy to Thiosalicylic Acid[2][4] |

Spectroscopic Signature Analysis

The structural features of this compound give rise to a distinct spectroscopic profile, which is critical for its identification and characterization.

-

¹H NMR Spectroscopy : The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets and doublets of doublets) would be anticipated. The acidic protons of the carboxylic acid and thiol groups would appear as broad singlets at ~13 ppm and ~4-5 ppm, respectively, though their position can be highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The six aromatic carbons will appear in the 120-140 ppm range, with the carbons directly attached to the electron-withdrawing bromine, sulfur, and carboxyl groups showing characteristic shifts.

-

Mass Spectrometry : The mass spectrum will exhibit a characteristic molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 232 and 234. PubChemLite predicts an [M-H]⁻ peak at 230.91208 and an [M+H]⁺ peak at 232.92664.[1]

-

Infrared (IR) Spectroscopy : Key vibrational frequencies are expected to include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

A weak S-H stretch from the thiol group (~2550 cm⁻¹).

-

C-Br stretching vibrations in the fingerprint region (~500-600 cm⁻¹).

-

Synthesis and Chemical Reactivity

The utility of this compound stems from its synthetic accessibility and the differential reactivity of its functional groups.

Proposed Synthetic Pathway

A robust and common method for introducing a thiol group onto an aromatic ring is via the diazotization of a primary amine, followed by decomposition of the diazonium salt with a sulfur source. This approach, well-documented for the synthesis of thiosalicylic acid from anthranilic acid, is readily adaptable.[2][5]

Caption: Proposed synthesis of this compound.

Protocol: Synthesis via Diazotization

Causality: This protocol leverages the conversion of a stable amino group into a highly reactive diazonium salt, which can then be displaced by a sulfur nucleophile. Using potassium ethyl xanthate followed by hydrolysis is often preferred as it can lead to cleaner reactions and higher yields compared to direct displacement with sodium sulfide.

Step-by-Step Methodology:

-

Diazotization:

-

Suspend 4-bromo-2-aminobenzoic acid in an aqueous solution of hydrochloric acid (e.g., 3M HCl).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition.

-

Self-Validation: The reaction is complete when a slight excess of nitrous acid is detected using potassium iodide-starch paper. Add a small amount of urea to quench any remaining nitrous acid.

-

-

Xanthate Displacement:

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10-15 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. A yellow or orange solid should precipitate.

-

Allow the mixture to stir and slowly warm to room temperature over 1-2 hours, then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Hydrolysis and Isolation:

-

Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the xanthate ester.

-

Cool the basic solution and filter it to remove any insoluble byproducts.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~1-2. The target product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

Reactivity Profile

The molecule's three functional groups can be addressed with high selectivity, making it a powerful synthetic intermediate.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid (-COOH): This group readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amidation (with amines using peptide coupling agents). This allows for the introduction of diverse side chains or conjugation to other molecules.

-

Thiol (-SH): The thiol group is a potent nucleophile and can be selectively alkylated with alkyl halides under basic conditions to form thioethers. It is also susceptible to oxidation, readily forming a disulfide bridge upon treatment with mild oxidizing agents like iodine or even atmospheric oxygen, particularly under basic conditions. This functionality is crucial for its use as a zinc-binding group in enzyme inhibitors or as a surface anchor for nanoparticles.[5]

-

Aryl Bromide (-Br): The bromine atom is a key handle for modern cross-coupling reactions.[6] It serves as an excellent substrate for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7][8] This is arguably its most powerful feature for building molecular complexity, allowing for the connection of this core to other aromatic, vinylic, or alkynyl fragments.

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it an attractive starting point for synthesizing a wide range of target molecules.

-

Medicinal Chemistry Scaffold: As a substituted thiosalicylic acid, it belongs to a class of compounds with known biological activities, including analgesic and antipyretic properties.[5][9] Its derivatives can be explored as potential inhibitors for various enzymes, especially metalloenzymes where the thiol can coordinate to a metal center, such as in carbonic anhydrases.[10]

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and multiple points for elaboration make it an ideal fragment for FBDD campaigns. The thiol can act as an anchor in a protein's active site, while the carboxylic acid and aryl bromide positions can be used to "grow" the fragment into a more potent lead compound.

-

Intermediate for Complex APIs: The ability to perform sequential and orthogonal reactions at its three functional sites is invaluable for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[6] For example, a Suzuki coupling could be performed at the bromine site, followed by amide coupling at the carboxylate, leaving the thiol available for later modification or as a key pharmacophoric feature.

-

Materials Science: Thiol-containing aromatic carboxylic acids are used as stabilizing agents or linkers in the synthesis of metal nanoparticles and metal-organic frameworks (MOFs).[5] The thiol group provides a strong anchor to metal surfaces, while the rigid aromatic body and the carboxylic acid offer further points for coordination or functionalization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Bromobenzoic acid provides a strong basis for safe handling protocols.[11][12][13]

| Hazard Information | Precautionary Statements |

| GHS Pictograms: (Harmful/Irritant) | Prevention: |

| Signal Word: Warning | P261: Avoid breathing dust.[13] |

| Hazard Statements: | P264: Wash skin thoroughly after handling.[11] |

| H302: Harmful if swallowed.[11][13] | P270: Do not eat, drink or smoke when using this product.[11] |

| H315: Causes skin irritation.[13] | P280: Wear protective gloves/protective clothing/eye protection.[12] |

| H319: Causes serious eye irritation.[13] | Response: |

| H335: May cause respiratory irritation.[13] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11] |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12] Eyewash stations and safety showers should be readily accessible.[12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves prior to use.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.[11]

Conclusion

This compound is a synthetically powerful building block whose value lies in the orthogonal reactivity of its constituent functional groups. The thiol provides a soft nucleophile and metal-binding site, the carboxylic acid offers a handle for amide and ester formation, and the aryl bromide opens the door to a vast array of modern cross-coupling chemistries. This trifecta of reactivity makes it an exceptionally useful tool for chemists in drug discovery, enabling the efficient construction of novel and complex molecules with therapeutic potential. Proper understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

- Sigma-Aldrich. (2025).

- PubChemLite. This compound (C7H5BrO2S).

- Thermo Fisher Scientific. (2025).

- Acros Organics. (2025).

- CDH Fine Chemical.

- Wikipedia. Thiosalicylic acid.

- ChemicalBook. (2025). Thiosalicylic acid | 147-93-3.

- PubChem. 2-Mercaptobenzoic Acid.

- ChemicalBook. (2019).

- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.

- Vinsova, J. et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed.

- IndiaMART.

- Unnamed Supplier. (2025). The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Essential Intermediate: Applications of 4-Bromo-2-nitrobenzoic Acid in Research.

- Benchchem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.

- Sharonova, T. et al. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH.

Sources

- 1. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]

- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dir.indiamart.com [dir.indiamart.com]

- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

"4-Bromo-2-sulfanylbenzoic acid" molecular structure

An In-depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid: Molecular Structure, Synthetic Utility, and Characterization

Abstract

This compound (CAS No. 116209-30-4) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, a thiol (sulfanyl) group, and an aryl bromide, offers three distinct and orthogonal points for chemical modification. This guide provides a comprehensive analysis of its molecular structure, explores the reactivity of its key functional groups, proposes a robust synthetic pathway, and details the expected analytical characterization. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as a technical resource for scientists looking to leverage this versatile building block in the design and synthesis of novel complex molecules.

This compound, also known as 4-bromo-2-mercaptobenzoic acid, is a substituted benzoic acid. The correct placement of its functional groups is critical to its reactivity and utility.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of reproducible science. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Systematic Name | This compound | IUPAC |

| CAS Number | 116209-30-4 | [1][2] |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| SMILES | C1=CC(=C(C=C1Br)S)C(=O)O | PubChem |

| InChI | InChI=1S/C7H5BrO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | PubChem |

Structural Elucidation

The molecule consists of a benzene ring substituted at positions 1, 2, and 4. The carboxylic acid (-COOH) group defines the base name "benzoic acid" and is located at position 1. The thiol (-SH) group is at the ortho position (position 2), and the bromine atom (-Br) is at the para position (position 4) relative to the carboxyl group.

Caption: 2D molecular structure of this compound.

The Trifecta of Reactivity: A Functional Group Analysis

The synthetic power of this compound lies in its three distinct functional groups, which can be addressed with high selectivity. Understanding the unique reactivity of each site is paramount for designing efficient synthetic strategies.

Caption: Reactive sites and associated transformations of the core molecule.

-

The Carboxylic Acid Moiety : As the most acidic proton-bearing group, it is readily deprotonated. It serves as a classical handle for forming esters, amides, or acid chlorides, providing a straightforward route for conjugation to other molecules or for scaffold elaboration.

-

The Thiol (Sulfanyl) Group : The thiol is a potent nucleophile, especially in its thiolate form (S⁻). This enables selective S-alkylation and S-arylation reactions. It can also be oxidized to form disulfides or further to sulfonic acids, offering another dimension of chemical transformation. Its ability to act as a ligand for metals is also a key feature in certain applications.[3]

-

The Aryl Bromide : This group is a cornerstone of modern synthetic chemistry, serving as an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the facile formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the connection of diverse aromatic, heteroaromatic, or aliphatic fragments at the C4 position.[4][5]

Synthesis and Purification Workflow

Proposed Synthetic Protocol: Diazotization-Xanthate Method

This protocol is based on the conversion of an amino group to a thiol via a diazonium salt and subsequent reaction with a xanthate salt, followed by hydrolysis.

Step 1: Diazotization of 4-Bromo-2-aminobenzoic acid

-

Suspend 4-bromo-2-aminobenzoic acid in a 3M HCl aqueous solution at 0-5 °C in a three-neck flask equipped with a mechanical stirrer.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction for 30-45 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with starch-iodide paper.

Step 2: Xanthate Salt Formation

-

In a separate vessel, add a pre-chilled aqueous solution of potassium ethyl xanthate (C₂H₅OCS₂K) to the diazonium salt solution.

-

Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. A solid precipitate or oil should form.

-

Extract the intermediate xanthate ester into an organic solvent like ethyl acetate.

Step 3: Hydrolysis to the Thiol

-

Concentrate the organic extract containing the xanthate ester.

-

Add an aqueous solution of a strong base, such as sodium hydroxide, and heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate.

-

Cool the reaction mixture and wash with a non-polar organic solvent to remove impurities.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1-2. The target compound, this compound, should precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Purification and Characterization Workflow

The validation of the final product requires a systematic approach to purification and analysis.

Caption: A standard workflow for the purification and characterization of the final product.

Predicted Spectroscopic and Analytical Data

No publicly available experimental spectra exist for this compound. However, by analyzing data from structurally similar compounds such as 4-bromobenzoic acid, 4-bromo-2-chlorobenzoic acid, and 4-mercaptobenzoic acid, we can predict the key analytical signatures with high confidence.[6][7][8]

| Technique | Expected Signature | Rationale & Comparative Insights |

| ¹H NMR (DMSO-d₆) | δ ~13.0-14.0 ppm (s, 1H, -COOH)δ ~7.8-8.0 ppm (d, 1H, H-6)δ ~7.6-7.7 ppm (dd, 1H, H-5)δ ~7.4-7.5 ppm (d, 1H, H-3)δ ~4.5-5.5 ppm (s, 1H, -SH) | The carboxylic acid proton is a broad singlet. Aromatic protons will show an ABX-like system. The H-6 proton, ortho to the electron-withdrawing COOH, will be the most downfield. The thiol proton signal is often broad and its position can vary. Analogous patterns are seen in 4-bromo-2-chlorobenzoic acid.[6] |

| ¹³C NMR (DMSO-d₆) | δ ~168-170 ppm (C=O)δ ~130-140 ppm (4x Ar-C)δ ~120-125 ppm (1x Ar-C, C-Br)δ ~115-120 ppm (1x Ar-C, C-S) | The carboxyl carbon is the most downfield. The carbon bearing the bromine (C-Br) and the carbon bearing the thiol (C-S) will be shielded relative to other aromatic carbons. |

| FT-IR (KBr Pellet) | ~3200-2500 cm⁻¹ (broad, O-H stretch)~2600-2550 cm⁻¹ (weak, S-H stretch)~1700-1680 cm⁻¹ (strong, C=O stretch)~1600, 1475 cm⁻¹ (C=C stretch)~1100-1000 cm⁻¹ (C-Br stretch) | The spectrum will be dominated by the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong carbonyl peak. The S-H stretch is characteristically weak and can be difficult to observe. |

| Mass Spec. (EI) | m/z ~232/234 (M⁺, ~1:1 ratio)m/z ~215/217 ([M-OH]⁺)m/z ~187/189 ([M-COOH]⁺)m/z ~154 ([M-Br]⁺) | The molecular ion peak will show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). Key fragments will arise from the loss of hydroxyl, carboxyl, and bromine radicals. |

Applications in Drug Discovery and Materials Science

The true value of this compound is as a versatile intermediate. Its trifunctional nature allows for the construction of complex molecular architectures through sequential and site-selective reactions.

A hypothetical application is the synthesis of a fused heterocyclic scaffold, such as a benzothiopheno-lactam, which could be relevant in kinase inhibitor design.

Caption: Hypothetical workflow for synthesizing a complex scaffold.

-

Amidation : The carboxylic acid is selectively coupled with a primary amine (R₁-NH₂) to form an amide.

-

Suzuki Coupling : The aryl bromide is subjected to a Suzuki cross-coupling with a boronic acid (R₂-B(OH)₂) to install a second aryl or heteroaryl group.

-

Intramolecular Cyclization : Under basic conditions, the thiol is deprotonated, and the resulting nucleophilic thiolate attacks an appropriate electrophilic site on the R₁ or R₂ group to forge a new heterocyclic ring.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-mercaptobenzoic acid and 4-bromo-2-chlorobenzoic acid suggest the following precautions.[8]

-

Hazard Classification : Expected to be harmful if swallowed and cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Handling : Avoid creating dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Thiols can be sensitive to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This safety information is based on analogous structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a synthetically powerful building block whose value is derived from its three distinct and addressable functional groups. While detailed experimental literature on the compound itself is limited, its structural features point to a broad range of applications in the synthesis of complex organic molecules. By leveraging established protocols for amidation, cross-coupling, and thiol chemistry, researchers can employ this reagent as a versatile linchpin in the assembly of novel compounds for pharmaceutical and material science applications. This guide provides the foundational knowledge—from molecular structure to synthetic strategy—required to effectively integrate this compound into advanced research programs.

References

- Supporting Information for scientific publication. (2018). Angew. Chem. Int. Ed., 57, 7205.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]

-

PubMed. (1957). [Synthesis of various derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) from S-beta-D-glucopyranoside. VI. Phenolglycosides]. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert 2-mercaptobenzoicacid from thiol group into new hetero cyclic compounds?. Retrieved from [Link]

-

Psaitong. (n.d.). 4-Bromo-2-mercaptobenzoic acid - CAS:116209-30-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of (a) 4‐mercaptobenzoic acid (4‐MBA) and (b) 4‐mercaptopyridine (4‐MPy). Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound | 116209-30-4 [sigmaaldrich.cn]

- 3. chemimpex.com [chemimpex.com]

- 4. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-2-sulfanylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-2-sulfanylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide explains the theoretical basis for the expected spectral features, outlines detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to support research and development activities.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted benzoic acid derivative containing a bromine atom at the 4-position and a sulfanyl (thiol) group at the 2-position. The interplay of these functional groups—the electron-withdrawing carboxylic acid and bromine, and the electron-donating sulfanyl group—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and structural elucidation in various chemical and pharmaceutical applications.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the proton of the sulfanyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12.0 - 13.0 | Singlet (broad) | - |

| SH | 3.5 - 4.5 | Singlet (broad) | - |

| H-6 | 7.8 - 8.0 | Doublet | ~8.0 |

| H-5 | 7.4 - 7.6 | Doublet of doublets | ~8.0, ~2.0 |

| H-3 | 7.2 - 7.4 | Doublet | ~2.0 |

Causality Behind Predicted Chemical Shifts:

-

COOH Proton (δ 12.0 - 13.0): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a characteristic downfield chemical shift.[1]

-

SH Proton (δ 3.5 - 4.5): The thiol proton is less deshielded than the carboxylic acid proton and typically appears as a broad singlet. Its chemical shift can be variable and is sensitive to concentration and solvent.

-

Aromatic Protons (δ 7.2 - 8.0): The aromatic protons are in the typical downfield region.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding and a downfield shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, ~8.0 Hz) and H-3 (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating sulfanyl group and meta to the carboxylic acid. The shielding effect of the sulfanyl group will shift it upfield relative to the other aromatic protons. It will appear as a doublet due to meta-coupling with H-5.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-2 (C-SH) | 138 - 142 |

| C-1 (C-COOH) | 133 - 137 |

| C-6 | 131 - 134 |

| C-4 (C-Br) | 128 - 132 |

| C-5 | 125 - 129 |

| C-3 | 122 - 126 |

Causality Behind Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, which is characteristic of carboxylic acids.[1]

-

Substituted Aromatic Carbons: The carbons directly attached to the substituents (C-1, C-2, and C-4) will have their chemical shifts influenced by the electronegativity and resonance effects of these groups. The carbon bearing the sulfanyl group (C-2) is expected to be significantly deshielded. The carbon attached to the bromine (C-4) will also be deshielded.

-

Protonated Aromatic Carbons: The chemical shifts of the protonated carbons (C-3, C-5, and C-6) are influenced by their position relative to the substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 128 scans or more), especially for the quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, the S-H of the thiol, and the C-C and C-H bonds of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Sulfanyl (S-H) | Stretching | 2600 - 2550 | Weak to Medium |

| Carbonyl (C=O) | Stretching | 1710 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Carboxylic Acid (C-O) | Stretching | 1320 - 1210 | Strong |

| Carboxylic Acid (O-H) | Bending | 950 - 910 | Broad, Medium |

| C-Br | Stretching | 700 - 500 | Medium to Strong |

Causality Behind Predicted Absorption Bands:

-

O-H Stretch (3300 - 2500 cm⁻¹): The O-H stretching vibration of the carboxylic acid appears as a very broad and intense band due to strong intermolecular hydrogen bonding.[2]

-

S-H Stretch (2600 - 2550 cm⁻¹): The S-H stretching vibration is typically weak and can sometimes be difficult to identify.

-

C=O Stretch (1710 - 1680 cm⁻¹): The carbonyl stretching of an aromatic carboxylic acid is very strong and sharp, appearing at a slightly lower wavenumber than aliphatic carboxylic acids due to conjugation with the aromatic ring.[3]

-

Aromatic C=C and C-H Stretches: These appear in their characteristic regions and confirm the presence of the benzene ring.

-

C-Br Stretch (700 - 500 cm⁻¹): The presence of the bromine atom will give rise to a stretching vibration in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR beam path.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 - 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of bromine will be evident from the isotopic pattern of the molecular ion and bromine-containing fragments.

Table 4: Predicted Key m/z Values and Fragment Ions

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure/Fragment Lost | Comments |

| 232 / 234 | [M]⁺ | Molecular ion peak. The M+2 peak will have a relative intensity of approximately 98% of the M peak, characteristic of a single bromine atom. |

| 215 / 217 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 187 / 189 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 154 | [M - Br]⁺ | Loss of a bromine radical. |

| 108 | [C₆H₄S]⁺ | Further fragmentation of the brominated ring. |

Causality Behind Predicted Fragmentation:

-

Molecular Ion (m/z 232/234): The molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks separated by 2 m/z units.

-

Loss of -OH (m/z 215/217): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.[4][5]

-

Loss of -COOH (m/z 187/189): Decarboxylation, the loss of the entire carboxylic acid group, is another expected fragmentation.

-

Loss of Br (m/z 154): Cleavage of the C-Br bond will result in a fragment ion corresponding to 2-sulfanylbenzoic acid.

-

Further fragmentation of the aromatic ring will lead to smaller fragment ions.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Use electron ionization (EI) with a standard electron energy of 70 eV.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

-

Part 4: Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Aromatic Region Splitting Pattern

Caption: Predicted coupling interactions in the ¹H NMR aromatic region.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from Spectra (4th ed.). John Wiley & Sons. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

Sources

"4-Bromo-2-sulfanylbenzoic acid" starting material for synthesis

An In-depth Technical Guide to 4-Bromo-2-sulfanylbenzoic Acid as a Versatile Starting Material in Synthesis

Abstract

This compound (also known as 4-Bromo-2-mercaptobenzoic acid) is a trifunctional aromatic compound poised to be a highly versatile building block in modern organic synthesis. Featuring a carboxylic acid, a thiol, and an aryl bromide, this molecule offers three distinct and orthogonally reactive sites. This guide provides a comprehensive technical overview of its potential, drawing upon the established chemistry of analogous structures to predict its reactivity and outline its utility. We will explore plausible synthetic routes, detail protocols for the selective functionalization of each reactive group, and discuss its promising applications in the fields of medicinal chemistry, materials science, and the synthesis of complex heterocyclic systems. While direct literature on this specific molecule is nascent, this document serves as an authoritative primer for researchers seeking to leverage its unique structural attributes.

Core Molecular Profile and Physicochemical Properties

This compound is a unique scaffold for synthetic chemists. The strategic placement of the bromo, sulfanyl (thiol), and carboxyl groups on the benzene ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxylic acid and bromine, combined with the nucleophilic character of the thiol, creates a molecule with rich and tunable reactivity.

| Property | Data | Reference |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.08 g/mol | [1] |

| CAS Number | 116209-30-4 | [1] |

| Appearance | Predicted to be a solid at room temperature | |

| pKa (Thiol) | ~6-8 (Predicted, based on thiosalicylic acid) | [2] |

| pKa (Carboxylic Acid) | ~3-4 (Predicted, based on bromobenzoic acids) |

Plausible Synthetic Routes to this compound

While dedicated synthetic procedures for this compound are not extensively documented, established methods for analogous mercaptobenzoic acids provide reliable pathways. The most logical approach involves the introduction of the sulfur functionality onto a pre-existing brominated benzoic acid framework.

Synthesis via Diazotization of an Amino Precursor

A classic and effective method for introducing a thiol group onto an aromatic ring is through the diazotization of an aniline, followed by reaction with a sulfur nucleophile and subsequent reduction. This route offers high regioselectivity.

Proposed Workflow:

Caption: Diazotization route to the target compound.

Protocol Insight: This method is analogous to the synthesis of thiosalicylic acid from anthranilic acid[3][4]. The critical step is the controlled formation of the diazonium salt at low temperatures to prevent decomposition. The subsequent reduction of the disulfide intermediate is typically high-yielding.

Synthesis via Nucleophilic Substitution

Another viable approach is the nucleophilic substitution of a halogen at the 2-position with a sulfur source. This reaction often requires forcing conditions or copper catalysis due to the reduced reactivity of aryl halides compared to alkyl halides.

Proposed Workflow:

Caption: Nucleophilic substitution route.

Protocol Insight: This strategy is based on classical methods for preparing thiophenols[3][4]. The selectivity for substituting the halogen at the 2-position over the 4-position would need to be optimized, potentially influenced by steric and electronic factors.

A Trifunctional Scaffold: Synthetic Utility and Reaction Protocols

The true value of this compound lies in the ability to selectively address each of its three functional groups, enabling the construction of complex molecular architectures.

Reactions at the Thiol (-SH) Group

The thiol group is a potent nucleophile, particularly after deprotonation to the thiolate, and is susceptible to oxidation.

Thiolates are excellent nucleophiles for Sₙ2 reactions, readily reacting with alkyl halides to form stable thioether linkages with minimal competition from elimination reactions[2][5].

Experimental Protocol (Adapted from S-alkylation of thiosalicylic acid derivatives[6]):

-

Dissolve 1.0 equivalent of this compound in a suitable solvent such as DMF or ethanol.

-

Add 2.2 equivalents of a base (e.g., K₂CO₃ or NaOH) to the solution and stir for 15-20 minutes to form the dianion (thiolate and carboxylate).

-

Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide, methyl iodide).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the mixture into water and acidify with HCl to a pH of ~2 to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization.

Mild oxidizing agents, such as iodine (I₂) or air, can selectively oxidize thiols to form disulfide bonds, a key linkage in many biologically active molecules and materials.

Experimental Protocol:

-

Dissolve this compound in a basic aqueous solution (e.g., using NaHCO₃) to deprotonate the thiol.

-

Add a solution of iodine (I₂) in ethanol dropwise until a faint persistent yellow color is observed.

-

Stir for 30 minutes at room temperature.

-

Acidify the solution with HCl to precipitate the disulfide product.

-

Collect the solid by filtration, wash with water, and dry.

The thiol group is perfectly positioned for intramolecular cyclization reactions to form benzothiophenes, a privileged scaffold in medicinal chemistry[7][8]. A common strategy involves reaction with an alkyne followed by cyclization.

Caption: Pathway to benzothiophene derivatives.

Reactions at the Carboxylic Acid (-COOH) Group

The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.

Standard Fischer esterification conditions can be employed to convert the carboxylic acid to its corresponding ester, which can be useful for modifying solubility or as a protecting group.

Experimental Protocol (Adapted from esterification of 4-bromo-2-methylbenzoic acid[9]):

-

Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester.

Amide coupling is fundamental to medicinal chemistry. The most reliable method involves converting the carboxylic acid to a more reactive species, such as an acid chloride.

Experimental Protocol (General Procedure):

-

Gently reflux a solution of this compound in thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride.

-

Remove the excess SOCl₂ under vacuum.

-

Dissolve the crude acid chloride in an aprotic solvent (e.g., THF, DCM).

-

Cool the solution in an ice bath and slowly add a solution of the desired amine (2.2 equivalents) or 1.1 equivalents of the amine with 1.2 equivalents of a non-nucleophilic base like triethylamine.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform a standard aqueous workup to isolate the amide product.

Reactions at the Aromatic Bromide (-Br)

The aryl bromide is a prime site for modern transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This functionality is arguably the most powerful for generating molecular diversity.

Reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are all highly feasible at the C-Br bond[10][11][12].

General Considerations for Cross-Coupling:

-

Catalyst: A palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) is required.

-

Ligand: Phosphine ligands (e.g., PPh₃, XPhos, SPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary to activate the coupling partner and neutralize the HBr generated.

-

Solvent: A variety of solvents can be used, often mixtures like dioxane/water or toluene/water.

Exemplary Suzuki-Miyaura Coupling Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Note: The acidic protons of the thiol and carboxylic acid may need to be protected or accounted for by using additional base.

-

De-gas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add a de-gassed solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Heat the reaction mixture (e.g., 80-100 °C) for 6-24 hours, monitoring by LC-MS or TLC.

-

After cooling, perform an aqueous workup, extracting with an organic solvent.

-

Purify the product using column chromatography.

Caption: Versatility of the aryl bromide in cross-coupling.

Applications in Medicinal and Materials Chemistry

The structural motifs accessible from this compound are prevalent in pharmaceuticals and functional materials.

-

Medicinal Chemistry: Sulfur-containing heterocycles, particularly benzothiophenes, are core structures in numerous drugs. The ability to install diverse functionality via cross-coupling makes this starting material ideal for creating libraries of novel compounds for drug discovery programs[13][14]. The carboxylic acid provides a handle for improving pharmacokinetic properties or for conjugation to other molecules.

-

Materials Science: Mercaptobenzoic acids are widely used as molecular linkers to functionalize nanoparticle surfaces (e.g., gold or TiO₂)[15]. The free thiol group can bind strongly to the metal surface, while the rest of the molecule can be tailored for specific applications, such as sensing, catalysis, or creating self-assembled monolayers. The bromo-substituent offers a unique post-assembly modification site.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous compounds:

-

Aryl Bromides: Can be irritants.

-

Benzoic Acids: Can cause skin and eye irritation.

-

Thiols: Are known for their strong, unpleasant odors and can be toxic. Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

All chemical products should be handled by trained professionals with an awareness of their potential hazards[1].

Conclusion

This compound represents a powerful and underutilized starting material for chemical synthesis. Its three distinct functional groups offer a platform for sequential and orthogonal reactions, enabling the efficient construction of complex and diverse molecular targets. From the synthesis of medicinally relevant heterocycles to the creation of novel functional materials, the potential applications are vast. This guide provides the foundational knowledge and procedural insights for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

Aliev, I. A., & Trofimov, B. A. (n.d.). Reactivity of Aromatic Thiols and Their Derivatives. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]

-

Aliyev, I. A., & Trofimov, B. A. (n.d.). Reactivity of Aromatic Thiols and Their Derivatives. Springer Professional. Retrieved from [Link]

-

Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of the S-alkyl derivatives of thiosalicylic acid.... Retrieved from [Link]

-

Heindel, N. D., Fish, V. B., Ryan, M. F., & Lepley, A. R. (n.d.). Heterocyclic synthesis involving acetylenedicarboxylate adducts of thiosalicylic acid derivatives. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Denmark, S. E., & Smith, R. C. (n.d.). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC - NIH. Retrieved from [Link]

-

Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Hamad, A. R., Othman, K. A., Omer, R. A., & Ahmed, K. M. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Retrieved from [Link]

-

Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

(n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparing benzo[b]thiophene derivatives.

-

Hoffman Fine Chemicals. (n.d.). CAS 116209-30-4 | 4-Bromo-2-mercaptobenzoic acid | MFCD07779496. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

(n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-mercaptobenzoic acid.

-

PubChem. (n.d.). 4-Mercaptobenzoic acid. Retrieved from [Link]

-

Kumar, R., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

(n.d.). 4-Mercaptobenzoic Acid Adsorption on TiO 2 Anatase (101) and TiO 2 Rutile (110) Surfaces. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 8. Benzothiophene synthesis [organic-chemistry.org]

- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Mercaptobenzoic Acid Adsorption on TiO2 Anatase (101) and TiO2 Rutile (110) Surfaces [mdpi.com]

"4-Bromo-2-sulfanylbenzoic acid" potential research applications

An In-depth Technical Guide Topic: "4-Bromo-2-sulfanylbenzoic acid" Potential Research Applications